molecular formula C19H13N3OS2 B2657534 (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide CAS No. 477327-05-2

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B2657534
CAS No.: 477327-05-2
M. Wt: 363.45
InChI Key: PCTLQVFMBXSYJF-ZHACJKMWSA-N
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Description

The compound (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a complex organic molecule featuring a conjugated system with benzothiazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides.

    Coupling of the Rings: The benzothiazole and thiazole rings are then coupled using a suitable linker, such as a phenylprop-2-enamide moiety, under conditions that favor the formation of the (2E) isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-enamide moiety, converting it to a single bond and potentially altering the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated amides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is investigated for its potential as an antimicrobial or anticancer agent. The presence of benzothiazole and thiazole rings, which are known pharmacophores, suggests that this compound could interact with biological targets effectively.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system.

Mechanism of Action

The mechanism by which (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzothiazole and thiazole rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may act as a ligand for metal ions, altering the activity of metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole ring and exhibit similar biological activities.

    Thiazole Derivatives: Thiazole-containing compounds such as thiamine (vitamin B1) are known for their biological significance.

    Phenylprop-2-enamide Derivatives: Compounds like cinnamamide, which contain the phenylprop-2-enamide moiety, are also of interest for their biological activities.

Properties

IUPAC Name

(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS2/c23-17(11-10-13-6-2-1-3-7-13)22-19-21-15(12-24-19)18-20-14-8-4-5-9-16(14)25-18/h1-12H,(H,21,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTLQVFMBXSYJF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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